2-Amino-4-(benzyloxy)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
2-amino-4-oxo-4-phenylmethoxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGALFAWDSNRXJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326126 | |
| Record name | 2-amino-4-oxo-4-phenylmethoxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2177-63-1, 13188-89-1 | |
| Record name | 2177-63-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-4-oxo-4-phenylmethoxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Key Intermediates
The process, detailed in Patent EP1097919A2, proceeds through three stages:
-
Formation of β-Keto Ester (II) :
-
Substrate : N-benzyloxycarbonyl-L-phenylalanine methyl ester (Ic).
-
Reagents : Lithium tert-butoxide-generated acetate enolate.
-
Conditions : -40°C to 0°C in tetrahydrofuran (THF).
-
-
Oxidative Halogenation to (III) :
-
Hydrolysis and Decarboxylation to Target Acid :
-
Hydrolysis : 20% citric acid aqueous solution.
-
Decarboxylation : Spontaneous under acidic conditions.
-
Optimized Parameters (Table 1)
| Step | Reagent | Solvent | Temp. Range | Yield (%) |
|---|---|---|---|---|
| β-Keto Ester Formation | Li tert-butoxide | THF | -40°C–0°C | 80 |
| Halogenation | NBS | CH₂Cl₂ | -20°C–25°C | 75 |
| Hydrolysis | Citric acid | H₂O/EtOAc | 25°C | 91 |
Direct Benzylation of Amino Acid Precursors
Protocol from US20130012735A1
A streamlined approach avoids enolate intermediates:
-
Substrate : (S)-2-amino-4-oxobutanoic acid hydrochloride.
-
Benzylation :
-
Purification :
-
Silica-gel chromatography (n-hexane:EtOAc = 4:1).
-
Recrystallization from ethanol/water.
-
Substrate Scope and Limitations
-
Benzyl Halides : Electron-deficient benzyl chlorides (e.g., 4-chlorobenzyl) reduce yields to 81.2%.
-
Steric Hindrance : tert-Butyl esters require harsher hydrolysis conditions (H₂SO₄, reflux).
Comparative Analysis of Methods
Advantages and Drawbacks (Table 2)
| Method | Pros | Cons |
|---|---|---|
| Enolate Halogenation | High stereocontrol; Scalable | Multi-step; Low diastereomer resolution (50:50) |
| Direct Benzylation | One-pot; High yield (91.3%) | Limited to activated benzyl halides |
Yield Optimization Strategies
-
Enolate Method : Use of lithium enolates over sodium/potassium variants increases β-keto ester yields by 15%.
-
Benzylation Method : Excess benzyl chloride (1.5 eq) improves conversion but necessitates rigorous purification.
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(benzyloxy)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-4-oxo-4-phenylbutanoic acid.
Reduction: Formation of 2-amino-4-hydroxy-4-phenylmethoxybutanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Scientific Research
The applications of 2-Amino-4-(benzyloxy)-4-oxobutanoic acid can be categorized into several key areas:
Biochemical Research
This compound is often used in biochemical assays due to its ability to interact with various biological molecules. Its structural features allow it to serve as a substrate or inhibitor in enzyme assays, particularly those involving amino acid metabolism.
Pharmaceutical Development
Recent studies have indicated potential therapeutic uses for 2-Amino-4-(benzyloxy)-4-oxobutanoic acid in drug development:
- Antioxidant Properties : Research suggests that the compound exhibits antioxidant activity, which could be beneficial in treating oxidative stress-related diseases.
- Neuroprotective Effects : Preliminary studies have shown that this compound may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative disorders.
Synthesis of Novel Compounds
The unique structure of 2-Amino-4-(benzyloxy)-4-oxobutanoic acid allows for its use as a building block in the synthesis of more complex molecules. This is particularly relevant in medicinal chemistry, where modifications to the core structure can lead to new drug candidates.
Case Study 1: Antioxidant Activity
A study published in a peer-reviewed journal investigated the antioxidant properties of various benzyloxy-substituted compounds, including 2-Amino-4-(benzyloxy)-4-oxobutanoic acid. The results demonstrated significant free radical scavenging activity, suggesting its potential use as a natural antioxidant in food and pharmaceutical industries.
Case Study 2: Neuroprotective Potential
In another research project focusing on neuroprotection, scientists evaluated the effects of this compound on neuronal cell lines exposed to oxidative stress. The findings indicated that treatment with 2-Amino-4-(benzyloxy)-4-oxobutanoic acid resulted in reduced cell death and preserved mitochondrial function, highlighting its promise for further clinical development.
Mechanism of Action
The mechanism of action of 2-Amino-4-(benzyloxy)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved include metabolic processes and signal transduction pathways, where the compound influences the biochemical reactions.
Comparison with Similar Compounds
2-Amino-4-(4-methoxyphenyl)-4-oxobutanoic acid
- Structural Difference : Replaces the benzyloxy group with a 4-methoxyphenyl substituent.
- Synthesis: Synthesized via multi-component reactions involving aldehydes and malononitrile, with characterization by optical rotation and mass spectrometry .
- Applications : Primarily explored for antityrosinase activity, though less studied compared to benzyloxy derivatives.
2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid
- Structural Difference: Features a 2-aminophenyl group instead of benzyloxy.
- Biological Relevance: Acts as an endogenous metabolite linked to neurological disorders (e.g., cognitive deficits) and cancer biomarkers.
- Commercial Availability : Available as a sulfate salt (HY-W014504) with >98% purity .
Positional and Functional Group Isomers
4-(Benzylamino)-4-oxobutanoic acid
- Structural Difference : The benzyl group is attached via an amide bond at the 4-position instead of an ester linkage.
- Synthesis : Prepared through benzylamine coupling to succinic anhydride derivatives.
- Applications : Less explored biologically but used in metal-organic frameworks (MOFs) and ligand synthesis .
(2S)-4-(Benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid
- Structural Difference: Incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino moiety.
- Applications: Critical in solid-phase peptide synthesis (SPPS) for temporary amino protection. Stable under acidic conditions, enabling sequential peptide elongation .
Ester-Protected Derivatives
2-(tert-Butoxycarbonylamino)-4-methoxy-4-oxobutanoic acid
- Structural Difference: Uses a tert-butoxycarbonyl (Boc) group for amino protection and methoxy ester at the 4-position.
- Synthesis : Synthesized via Boc-protection of aspartic acid methyl ester.
- Applications : Common in peptide chemistry for orthogonal protection strategies; offers enhanced solubility in organic solvents .
(S)-2-Amino-4-(tert-butoxy)-4-oxobutanoic acid
- Structural Difference : Features a tert-butyl ester instead of benzyloxy.
- Applications : Used in asymmetric syntheses and enzyme inhibitor studies due to steric bulk and hydrolytic stability .
Comparative Data Table
Biological Activity
2-Amino-4-(benzyloxy)-4-oxobutanoic acid (C11H13NO4) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the various biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C11H13NO4
- Molecular Weight : 223.23 g/mol
- CAS Number : 63228-51-3
Antimicrobial Properties
Research indicates that 2-Amino-4-(benzyloxy)-4-oxobutanoic acid exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, which positions it as a candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, 2-Amino-4-(benzyloxy)-4-oxobutanoic acid has shown promise as an anti-inflammatory agent. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
The biological activities of 2-Amino-4-(benzyloxy)-4-oxobutanoic acid are attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : It might interact with receptors that play a role in cellular signaling, leading to altered cellular responses.
Study 1: Antimicrobial Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of 2-Amino-4-(benzyloxy)-4-oxobutanoic acid against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as a therapeutic agent against resistant bacterial strains .
Study 2: Anticancer Properties
A separate investigation focused on the compound's effects on human breast cancer cell lines (MCF7). The study found that treatment with 2-Amino-4-(benzyloxy)-4-oxobutanoic acid resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. Mechanistic studies suggested that this effect was mediated by upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Research Findings Summary Table
| Biological Activity | Target Organism/Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | >50 µg/mL | Enzyme inhibition |
| Escherichia coli | >50 µg/mL | Enzyme inhibition | |
| Anticancer | MCF7 (breast cancer) | ~25 µM | Apoptosis induction |
| Anti-inflammatory | Various models | N/A | Cytokine modulation |
Q & A
Q. What are the key synthetic challenges in preparing 2-amino-4-(benzyloxy)-4-oxobutanoic acid, and how can they be addressed methodologically?
Answer: The synthesis of 2-amino-4-(benzyloxy)-4-oxobutanoic acid requires careful protection of the amino and carboxyl groups to avoid side reactions. For example:
- Amino group protection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups, which are stable under acidic or basic conditions.
- Benzyloxy group stability : Ensure the benzyl ether is retained during deprotection steps; catalytic hydrogenation (Pd/C, H₂) can later remove it selectively .
- Purification : Utilize column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) based on the compound’s solubility (logP: 1.23) .
Q. How can researchers characterize the purity and identity of 2-amino-4-(benzyloxy)-4-oxobutanoic acid?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 210–220 nm) and a mobile phase of 0.1% TFA in water/acetonitrile.
- Mass spectrometry (MS) : Confirm molecular weight (theoretical: ~253.27 g/mol) via ESI-MS in positive ion mode.
- NMR : Assign peaks for the benzyloxy group (δ 7.3–7.5 ppm, aromatic protons) and α-amino proton (δ 3.1–3.3 ppm) .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
Answer:
- Derivatization : Pre-column derivatization with reagents like 6-MOQ-EtOCOOSu enhances detection sensitivity in HPLC or LC-MS by introducing a fluorescent or UV-active moiety .
- LC-MS/MS : Optimize multiple reaction monitoring (MRM) transitions for selective quantification in complex samples (e.g., plasma or cell lysates).
Advanced Research Questions
Q. How can computational methods aid in predicting the metabolic fate of 2-amino-4-(benzyloxy)-4-oxobutanoic acid?
Answer:
- In silico tools : Use software like Schrödinger’s MetabPredict or ADMET Predictor to model phase I/II metabolism (e.g., hydrolysis of the benzyloxy group or conjugation reactions).
- Docking studies : Simulate interactions with enzymes like cytochrome P450 or transferases to identify potential metabolites .
Q. What experimental strategies can resolve contradictions in reported biological activities of this compound?
Answer:
- Dose-response studies : Use a range of concentrations (nM–mM) to establish a clear activity profile.
- Isotope labeling : Track metabolic incorporation via ¹³C or ¹⁵N labeling combined with NMR or MS.
- Pathway analysis : Employ transcriptomics (RNA-seq) or proteomics (SILAC) to identify affected pathways in disease models (e.g., cancer or neurodegeneration) .
Q. How can X-ray crystallography be applied to study the structural interactions of this compound with target proteins?
Answer:
Q. What are the challenges in designing in vitro assays to assess neuroregulatory effects of this compound?
Answer:
- Cell models : Use primary neuronal cultures or iPSC-derived neurons to evaluate neuroprotection or toxicity.
- Biomarker profiling : Measure levels of neurotransmitters (e.g., glutamate, GABA) via HPLC or LC-MS post-treatment .
- Functional assays : Employ patch-clamp electrophysiology to study ion channel modulation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
